1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O4/c12-8-3-7(13)2-1-6(8)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKMXYUCRCECDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of nucleophiles and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenyl derivatives: These compounds share the 2-chloro-4-fluorophenyl group and exhibit similar chemical properties.
Nitro-pyrazole derivatives: Compounds with a nitro group on the pyrazole ring have comparable reactivity and biological activities
Uniqueness
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and carboxylic acid groups on the pyrazole ring, along with the 2-chloro-4-fluorophenyl group, makes it a versatile compound for various applications .
Biological Activity
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Substituents : A 2-chloro-4-fluorobenzyl group and a nitro group at specific positions.
IUPAC Name
- This compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances its reactivity, potentially leading to the modulation of biological pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Mechanisms of Anticancer Activity
The compound's anticancer effects are thought to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell proliferation.
- Modulation of enzyme activity related to tumor growth.
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of various pyrazole derivatives, this compound exhibited notable activity against MCF7 and NCI-H460 cell lines, indicating its potential as an anticancer agent.
Study 2: Mechanistic Insights
Another investigation focused on the compound's mechanism revealed that it inhibits Aurora-A kinase, a critical regulator in cell cycle progression, with an IC50 value of . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Applications in Medicinal Chemistry
The compound serves as a valuable building block in drug design, particularly for developing therapeutics targeting cancer and other diseases. Its structural characteristics allow for modifications that can enhance efficacy and selectivity.
Q & A
Basic: What are the common synthetic routes for preparing 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid?
Answer:
The synthesis typically involves multi-step protocols. A common approach begins with constructing the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles. Subsequent functionalization includes:
- Substitution at the pyrazole nitrogen using 2-chloro-4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitration at the 3-position using HNO₃/H₂SO₄ or acetyl nitrate to introduce the nitro group.
- Carboxylic acid formation via hydrolysis of a methyl ester precursor (e.g., using LiOH in THF/water) .
Key intermediates should be characterized by NMR and LC-MS to confirm regioselectivity and purity.
Basic: How is the purity and identity of this compound verified in academic research?
Answer:
Purity and identity are validated through:
- HPLC/LC-MS for assessing chemical purity (>95% by area normalization) and detecting trace impurities .
- ¹H/¹³C NMR to confirm structural integrity, with attention to aromatic proton splitting patterns and nitro/carboxylic acid group signals .
- Elemental analysis (EA) or high-resolution mass spectrometry (HRMS) to verify molecular formula .
- Melting point determination (if crystalline) to cross-check against literature values .
Advanced: What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
Answer:
Challenges include:
- Disordered substituents (e.g., the 2-chloro-4-fluorobenzyl group), which require splitting atomic positions or applying restraints in refinement .
- Twinning due to non-merohedral symmetry, resolved using the TWIN/BASF commands in SHELXL .
- Weak diffraction from nitro/carboxylic acid groups, mitigated by low-temperature data collection (100 K) and solvent masking .
Validate refinement with R-factor convergence (<5%) and check for residual electron density peaks in void regions.
Advanced: How do structural modifications at the pyrazole ring influence the compound's physicochemical properties?
Answer:
Systematic structure-activity relationship (SAR) studies reveal:
- Nitro group replacement (e.g., with cyano or trifluoromethyl) alters electron-withdrawing effects, impacting solubility and logP .
- Substitution at the benzyl position (e.g., replacing fluorine with methoxy) modulates steric bulk and hydrogen-bonding capacity, affecting membrane permeability .
- Carboxylic acid bioisosteres (e.g., tetrazole) can enhance metabolic stability while retaining acidity .
Computational tools (e.g., COSMO-RS) predict solubility, while MD simulations assess conformational flexibility .
Basic: What spectroscopic techniques are essential for characterizing this compound's structure?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), nitro group (δ ~8.5 ppm for adjacent protons), and carboxylic acid (δ ~13 ppm in DMSO-d₆) .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch) functional groups .
- Mass spectrometry (EI/ESI) : Identify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid) .
Advanced: When encountering discrepancies in biological activity data, what methodological approaches can resolve contradictions?
Answer:
Contradictions may arise from:
- Batch-to-batch variability in purity: Re-run assays with freshly purified compound (HPLC ≥98%) .
- Assay interference from nitro group redox activity: Include negative controls (e.g., nitro-free analogs) and use orthogonal assays (e.g., SPR vs. fluorescence) .
- Solubility limitations : Optimize DMSO concentration or use solubilizing agents (e.g., cyclodextrins) while confirming compound stability .
Statistical validation (e.g., Grubbs’ test for outliers) and meta-analysis of replicate experiments (n ≥ 3) improve reliability .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent:
- Hydrolysis of the nitro group (avoid aqueous buffers at room temperature) .
- Photodegradation (UV-sensitive due to nitro and aromatic moieties) .
- Deliquescence of the carboxylic acid (use desiccants like silica gel) .
Advanced: How can computational modeling guide the optimization of this compound for target binding?
Answer:
- Docking studies (e.g., AutoDock Vina) predict binding poses with target proteins, prioritizing substituents with favorable hydrophobic/electrostatic interactions .
- QM/MM simulations assess nitro group orientation in active sites, guiding synthetic efforts to reduce steric clashes .
- ADMET prediction (e.g., SwissADME) forecasts bioavailability and toxicity risks, informing structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
